molecular formula C11H12ClNO3 B2933496 2-(2-Aminoethyl)-1-benzofuran-6-carboxylic acid hydrochloride CAS No. 2138148-96-4

2-(2-Aminoethyl)-1-benzofuran-6-carboxylic acid hydrochloride

Cat. No. B2933496
CAS RN: 2138148-96-4
M. Wt: 241.67
InChI Key: LSSRIPDBLPIHGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Aminoethyl methacrylate hydrochloride (AMA) is an amine-based methacrylic monomer used in the production of polymers and copolymers. It’s highly reactive due to the presence of the methacrylate group, enabling it to undergo both free radical polymerization and other polymerization reactions . It’s widely used in biomedical research and as a crosslinking agent for hydrogels and other biomaterials due to its biocompatibility and low toxicity .


Synthesis Analysis

A process for the preparation of 2-aminoethyl methacrylate involves reacting a ketimine compound of 2-aminoethyl methacrylate with water and hydrogen chloride . The ratio of the total amount of hydrogen chloride to the total amount of the ketimine compound of 2-aminoethyl methacrylate is in the range of 1.0 to 1.5 .


Molecular Structure Analysis

The molecular formula for 2-Aminoethyl methacrylate hydrochloride is C6H12ClNO2 . The molecular weight is 165.62 .


Chemical Reactions Analysis

2-Aminoethyl methacrylate hydrochloride is a highly reactive monomer due to the presence of the methacrylate group, which enables it to undergo both free radical polymerization and other polymerization reactions .


Physical And Chemical Properties Analysis

2-Aminoethyl methacrylate hydrochloride is a white to light yellow crystalline powder . It has a melting point of 102-110 °C (lit.) and is soluble in water .

Scientific Research Applications

Neurological Research

Given its structural features, this compound may mimic or interfere with neurotransmitter activity. It could be used in neurological research to study receptor binding or to develop compounds that can cross the blood-brain barrier for potential therapeutic applications.

Each of these applications leverages the unique chemical structure of 2-(2-Aminoethyl)benzofuran-6-carboxylic acid hydrochloride to explore new frontiers in scientific research. The compound’s versatility makes it a valuable asset across various fields of study .

Mechanism of Action

Target of Action

Benzofuran compounds are known to exhibit a wide array of biological activities , suggesting that they may interact with multiple targets.

Mode of Action

Benzofuran derivatives are known to exhibit various biological activities, such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad biological activities of benzofuran derivatives , it is likely that this compound may influence multiple biochemical pathways.

Result of Action

Benzofuran-6-carboxylic acid is known to be a reagent in the development of potent lfa-1/icam antagonist sar 118, an ophthalmic solution for treating dry eyes .

Safety and Hazards

This compound can cause skin and eye irritation . It’s recommended to avoid contact with skin and eyes, wear personal protective equipment, and wash hands after handling the product .

Future Directions

While specific future directions for 2-Aminoethyl methacrylate hydrochloride are not available, there is ongoing research into the synthesis and applications of similar compounds .

properties

IUPAC Name

2-(2-aminoethyl)-1-benzofuran-6-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3.ClH/c12-4-3-9-5-7-1-2-8(11(13)14)6-10(7)15-9;/h1-2,5-6H,3-4,12H2,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSSRIPDBLPIHGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)OC(=C2)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Aminoethyl)benzofuran-6-carboxylic acid hydrochloride

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